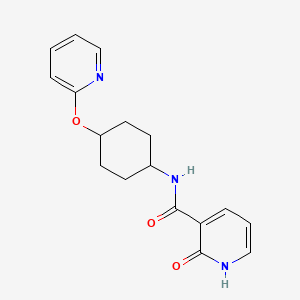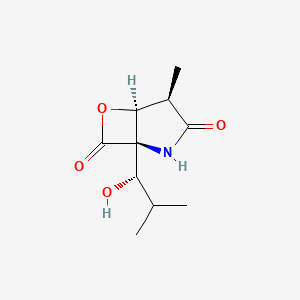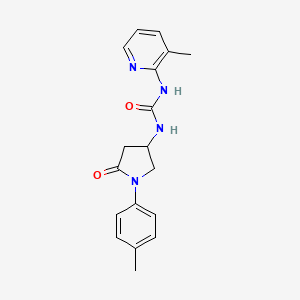
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane is a useful research compound. Its molecular formula is C11H18Cl2Ru and its molecular weight is 322.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical Reduction Processes
Research has explored the electrochemical reduction of various halopentanes at carbon electrodes in dimethylformamide, leading to the production of cyclopentane among other products. This process involves the intramolecular cyclization of an electrogenerated 5-halopent-1-yl carbanion (Wayne A. Pritts & D. Peters, 1994).
Synthesis of Substituted Cyclopentanes
Carbanions generated from γ-chloro-carbanions have been shown to react with electron-deficient alkenes, resulting in substituted cyclopentanes. This demonstrates an effective method for synthesizing complex cyclic structures (M. Mąkosza & M. Judka, 2004).
Anticancer Properties of Ruthenium Complexes
A study on the cytotoxic properties of dichlororuthenium(II) complexes against tumor cell lines revealed that specific isomeric forms exhibit high cytotoxicity. This research suggests potential applications in cancer treatment (A. Velders et al., 2000).
Organoruthenium Compounds for Catalysis
Pentamethylcyclopentadienyl ruthenium(II) complexes with picolyl-functionalized N-heterocyclic carbenes have shown catalytic activity in transfer hydrogenation reactions. These findings open up avenues for new catalytic systems in synthetic chemistry (F. Fernández, M. C. Puerta, & P. Valerga, 2011).
Novel Synthetic Routes
Recent advances in the synthetic chemistry of bicyclo[1.1.1]pentane highlight the development of new methods for functionalizing this scaffold, which is important for drug discovery. The radical multicomponent carboamination of [1.1.1]propellane allows for the synthesis of unsymmetrically 1,3-disubstituted bicyclo[1.1.1]pentane derivatives, demonstrating a versatile strategy for synthesizing a wide range of functionalized compounds (Junichiro Kanazawa & M. Uchiyama, 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane involves the reaction of dichlororuthenium with carbanide in the presence of 1,2,3,4,5-pentamethylcyclopentane as a solvent.", "Starting Materials": [ "Dichlororuthenium", "Carbanide", "1,2,3,4,5-pentamethylcyclopentane" ], "Reaction": [ "Add dichlororuthenium to a flask containing 1,2,3,4,5-pentamethylcyclopentane as a solvent", "Add carbanide to the flask and stir the mixture for several hours", "Filter the mixture to remove any solid impurities", "Evaporate the solvent to obtain the final product, Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane" ] } | |
CAS番号 |
96503-27-4 |
分子式 |
C11H18Cl2Ru |
分子量 |
322.24 |
IUPAC名 |
carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/C10H20.CH3.2ClH.Ru/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;1H3;2*1H;/q;-1;;;+2/p-2 |
SMILES |
[CH3-].CC1C(C(C(C1C)C)C)C.Cl[Ru]Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2662020.png)




![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2662030.png)
![1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2662031.png)
![(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B2662033.png)
![4-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B2662035.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2662041.png)
![N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2662042.png)
